molecular formula C18H12O4 B14475482 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one CAS No. 70894-15-4

2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one

Cat. No.: B14475482
CAS No.: 70894-15-4
M. Wt: 292.3 g/mol
InChI Key: TVQDAUGFXODUEY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that it can be synthesized efficiently on a larger scale. The advantages of this approach include atom economy and easy work-up procedures, which can avoid chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the furocoumarin core, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy for treating skin conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is unique due to its specific furo[2,3-h]chromen-4-one core and methoxyphenyl group, which contribute to its distinct chemical and biological properties

Properties

CAS No.

70894-15-4

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one

InChI

InChI=1S/C18H12O4/c1-20-12-4-2-11(3-5-12)17-10-15(19)13-6-7-16-14(8-9-21-16)18(13)22-17/h2-10H,1H3

InChI Key

TVQDAUGFXODUEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4

Origin of Product

United States

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